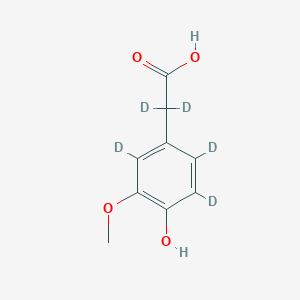
Homovanillic acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homovanillic acid-d5 is a deuterated form of homovanillic acid, a major catecholamine metabolite produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This compound is often used in scientific research to study dopamine metabolism and related neurological conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of homovanillic acid-d5 typically involves the incorporation of deuterium atoms into the homovanillic acid molecule. One common method is the use of deuterated reagents in the synthesis process. For example, starting from guaiacol and glyoxylic acid, the reaction can be carried out in the presence of deuterated sodium hydroxide solution to yield deuterated homovanillic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures the purity and quality of the final product .
化学反应分析
Types of Reactions
Homovanillic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen atoms onto the aromatic ring .
科学研究应用
Homovanillic acid-d5 has a wide range of applications in scientific research:
作用机制
Homovanillic acid-d5 exerts its effects by mimicking the behavior of homovanillic acid in biological systems. It is involved in the metabolic pathway of dopamine, where it is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This pathway is crucial for the regulation of dopamine levels in the brain and is associated with various neurological functions and disorders .
相似化合物的比较
Similar Compounds
Vanillylmandelic acid: Another catecholamine metabolite used as a biomarker for neuroendocrine tumors.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar applications in research.
Uniqueness
Homovanillic acid-d5 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated forms in complex biological samples .
属性
分子式 |
C9H10O4 |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D,5D2 |
InChI 键 |
QRMZSPFSDQBLIX-DVHRWRHBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])OC)O)[2H] |
规范 SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















